[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine
Overview
Description
The molecule (2,5-dimethylfuran-3-yl)(4-methoxy-3,5-dimethylphenyl)methylamine contains a total of 44 bond(s). There are 21 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Furane(s) .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process is determined by the Lewis basicity of the ligand .Molecular Structure Analysis
The molecular structure of (2,5-dimethylfuran-3-yl)(4-methoxy-3,5-dimethylphenyl)methylamine includes a total of 44 bond(s); 21 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Furane(s) .Chemical Reactions Analysis
Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass via FPCs . Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The development of efficient and stereoselective synthesis processes for key intermediates in pharmaceutical compounds demonstrates the importance of precise synthetic methodologies in organic chemistry. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic development highlights this approach (Fleck et al., 2003).
Decomposition Studies
Understanding the thermal decomposition of compounds like 2,5-dimethylfuran, which may share reactivity patterns with the compound of interest, is crucial for applications in biofuel development and environmental science (Simmie & Metcalfe, 2011).
Catalytic Applications
Research into catalyst-free and environmentally friendly synthesis methods for furan derivatives, as seen in the domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, offers potential pathways for creating valuable furan-based compounds (Zhao et al., 2020).
Applications in Material Science
- Organometallic Chemistry: The study of low-valent aminopyridinato chromium methyl complexes showcases the potential of organometallic complexes in catalysis and material science (Noor, Schwarz, & Kempe, 2015).
Biofuel Research
- Biofuel Potential: Examination of the combustion characteristics and emissions of biofuels, such as 2,5-dimethylfuran, underlines the relevance of furan derivatives in renewable energy sources and their environmental impact (Wang et al., 2013).
Environmental Chemistry
- Atmospheric Chemistry: Studies on the kinetics of reactions involving furan derivatives with OH radicals provide insights into their environmental fate and impact, relevant for atmospheric chemistry and pollution studies (Aschmann et al., 2011).
Future Directions
The future directions of research into furan derivatives like (2,5-Dimethylfuran-3-yl)methylamine could involve their potential as biofuels. 2,5-Dimethylfuran, a derivative of furan, is a potential biofuel, being derivable from cellulose . The ability to efficiently and rapidly produce dimethylfuran from fructose, found in fruit and some root vegetables, or from glucose, which can be derived from starch and cellulose - all widely available in nature - adds to the attraction of dimethylfuran .
properties
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYWFGMMQTLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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